1-Hydroxy-5-phenyl-3-pentanone is a beta-hydroxy ketone characterized by a hydroxy group at position 1 and a phenyl group at position 5 of the pentan-3-one structure. This compound has garnered interest due to its isolation from the edible mushroom Mycoleptodonoides aitchisonii, where it exhibits neuroprotective properties and protective activity against endoplasmic reticulum stress-dependent cell death . It serves as both a metabolite and a potential therapeutic agent.
The synthesis of 1-hydroxy-5-phenyl-3-pentanone can be approached through various chemical pathways, primarily involving the functionalization of existing ketones or alcohols. One notable method includes the use of phenyl-substituted precursors that undergo hydrolysis and reduction processes to yield the desired compound.
A common synthetic route involves starting with phenylacetone and performing a series of reactions including Grignard reactions or reductions using appropriate reagents such as lithium aluminum hydride or sodium borohydride. The precise conditions (temperature, solvent, and reaction time) must be optimized to ensure high yields and purity of the final product.
The molecular structure of 1-hydroxy-5-phenyl-3-pentanone features a pentanone backbone with specific substitutions:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄O₂ |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 1-hydroxy-5-phenylpentan-3-one |
InChI | InChI=1S/C11H14O2/c12-9-8... |
SMILES | C1=CC=C(C=C1)CCC(=O)CCO |
1-Hydroxy-5-phenyl-3-pentanone participates in various chemical reactions typical for beta-hydroxy ketones, including:
These reactions are significant in synthetic organic chemistry for building complex molecules.
In aldol condensation reactions, the compound can act as both an electrophile and nucleophile, depending on the reaction conditions. The reaction typically requires basic conditions to facilitate deprotonation and subsequent nucleophilic attack.
The neuroprotective effects of 1-hydroxy-5-phenyl-3-pentanone may be attributed to its ability to modulate cellular stress responses. It has been shown to reduce apoptosis in neuronal cells subjected to endoplasmic reticulum stress by stabilizing cellular homeostasis.
Experimental studies indicate that this compound interacts with various signaling pathways involved in cell survival, potentially influencing factors such as oxidative stress and inflammation.
1-Hydroxy-5-phenyl-3-pentanone is typically presented as a colorless to pale yellow liquid with a characteristic odor. Its solubility in water is moderate due to the presence of the hydroxy group.
Key chemical properties include:
Due to its neuroprotective properties, 1-hydroxy-5-phenyl-3-pentanone is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its role as a metabolite also makes it relevant in metabolic studies and food science, particularly concerning its presence in edible mushrooms .
The core synthetic strategy for 1-hydroxy-5-phenyl-3-pentanone (C₁₁H₁₄O₂) revolves around carbon-carbon bond-forming reactions, with the aldol condensation standing as the most significant approach. This β-hydroxy ketone is efficiently constructed via the acid- or base-catalyzed reaction between 3-pentanone (a symmetric ketone) and benzaldehyde derivatives. The non-enolizable nature of benzaldehyde ensures it acts exclusively as the electrophilic partner, while 3-pentanone provides the nucleophilic enol/enolate component [4] .
Zeolite catalysts demonstrate remarkable efficiency in this transformation, with framework topology critically influencing selectivity. As shown in Table 1, faujasite (FAU) zeolites with large 12-ring pore systems achieve near-exclusive fission product formation (99% selectivity), whereas medium-pore MFI-type zeolites favor dehydration products. This divergence stems from confinement effects that stabilize distinct transition states within the micropores :
Table 1: Influence of zeolite topology on cross-aldol reaction outcomes (Benzaldehyde + 3-Pentanone)
Zeolite Framework | Pore Architecture | Primary Product | Selectivity (%) |
---|---|---|---|
FAU (H-Y) | 3D, 12-ring | Fission products | 99 |
MFI (ZSM-5) | 3D, 10-ring | Condensation product | 87 |
BEA (Beta) | 3D, 12-ring | Mixed products | 75-82 |
MOR (Mordenite) | 1D, 12-ring | Mixed products | 68-74 |
Alternative routes include Claisen-Schmidt condensations using phenylacetone derivatives, though these pathways often require stringent temperature control to prevent dehydration to unsaturated ketones. The symmetrical structure of 3-pentanone (CH₃CH₂C(O)CH₂CH₃) eliminates regioselectivity concerns during enolization, significantly simplifying the retrosynthetic design compared to unsymmetrical ketones .
Asymmetric synthesis of chiral β-hydroxy ketones like 1-hydroxy-5-phenyl-3-pentanone presents substantial challenges due to: (1) enolate geometry control, (2) facial selectivity during electrophilic addition, and (3) potential racemization of the stereogenic center. While general solutions remain elusive, several specialized methodologies show promise [3]:
Chiral Auxiliary Approaches: (1R)-(+)-Camphor-derived enolates enforce diastereoselective alkylations through steric and stereoelectronic control. The bulky camphor framework directs electrophile approach to one face, enabling sequential introduction of two alkyl groups with defined stereochemistry. However, this method requires stoichiometric chiral material and multi-step auxiliary attachment/removal [3].
Azaenolate Chemistry: SAMP/RAMP hydrazones ((S)- or (R)-1-amino-2-methoxypyrrolidine derivatives) enable enantioselective α-alkylation via chiral azaenolates. Modern variants employing N-amino cyclic carbamates enhance reaction kinetics, allowing alkylations above –78°C while reversing traditional regioselectivity patterns. Recent developments in racemization-free auxiliary cleavage improve functional group tolerance [3].
Transition Metal Catalysis: Palladium complexes with ferrocenyl ligands enable asymmetric allylation of acylsilane precursors, generating tertiary stereocenters with >90% ee. Jacobsen’s Cr(III)-salen/tributyltin enolate system achieves high enantioselectivity (up to 92% ee) for acyclic ketone substrates, accommodating functionalized alkyl halides (alkynes, esters) [3].
Table 2: Asymmetric Methods for β-Hydroxy Ketone Synthesis
Method | Chiral Element | Key Advantage | Enantioselectivity |
---|---|---|---|
Camphor enolates | Stoichiometric auxiliary | Diastereocontrol for bis-alkylation | >95% de |
SAMP/RAMP hydrazones | Stoichiometric auxiliary | Broad substrate scope | 80-95% ee |
Cr(III)-salen complexes | Catalytic ligand (5-10 mol%) | Tolerates functionalized electrophiles | 85-92% ee |
Pd/ferrocenyl catalysts | Catalytic ligand (3 mol%) | Quaternary center formation | 90-95% ee |
Sustainable synthesis strategies focus on catalyst recyclability, renewable biocatalysts, and solvent reduction:
Biocatalytic Reductions: Whole-cell systems like the edible mushroom Pleurotus ostreatus (oyster mushroom) enantioselectively reduce diketone precursors to chiral hydroxy ketones. This approach exploits inherent NADPH-dependent ketoreductases to generate enantiomerically enriched products (ee >95%) under aqueous conditions at 25°C. Similarly, vegetable tissues provide hydrolytic enzymes for ester intermediate processing, eliminating petroleum-derived reagents [4].
Zeolite Catalysis: Microporous aluminosilicates (e.g., FAU, MFI) serve as reusable solid acids for aldol condensations. Their confined pore architecture enhances transition state selectivity while preventing leaching of acidic components. After reaction completion, catalysts are recovered quantitatively via filtration and reactivated at 500°C without performance loss (>10 cycles demonstrated). This contrasts homogeneous acids (e.g., H₂SO₄), which generate corrosive waste streams .
Solvent-Free Systems: Lipase-mediated transesterifications (e.g., using Candida antarctica lipase B) enable kinetic resolution of racemic hydroxy ketone esters without organic solvents. This strategy achieves differential acylation rates for enantiomers, producing optically active 1-hydroxy-5-phenyl-3-pentanone derivatives with 98% ee after hydrolysis [4].
Strategic precursor selection enables efficient access to stereochemically diverse 1-hydroxy-5-phenyl-3-pentanone analogues:
Achiral Building Blocks: 3-Pentanone and benzaldehyde serve as low-cost linchpins for initial carbon skeleton assembly. Their symmetrical/reactivity profiles minimize regiochemical complications during the aldol step. Benzaldehyde’s lack of α-protons prevents self-condensation, driving cross-aldol efficiency (>80% conversion) [4].
Stereodivergent Functionalization: Chiral pool-derived precursors enable efficient access to all four stereoisomers of related β-hydroxy ketones like 5-hydroxy-4-methyl-3-heptanone. As demonstrated in pheromone synthesis, (R)- and (S)-3-hydroxybutanoates serve as enantiocomplementary modules that dictate subsequent diastereoselectivity in aldol additions. This approach achieved all stereoisomers in 6–23% overall yield across 11 steps with >95% ee [4]:
Key sequence: Aldol addition → Lipase resolution → Plant-mediated hydrolysis → Chromatography
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9